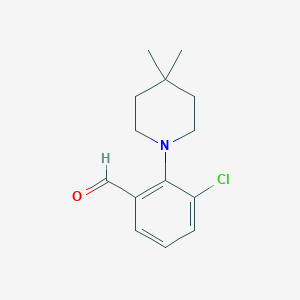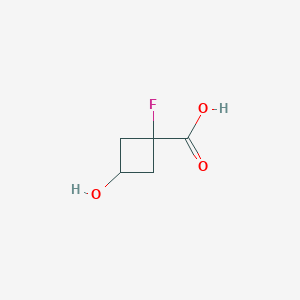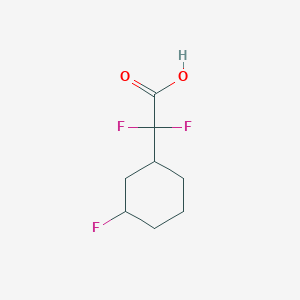
(2-Phenylinden-3-yl)dicyclohexylphosphonium BF4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Phenylinden-3-yl)dicyclohexylphosphonium BF4 is a chemical compound with the molecular formula C27H34BF4P and a molecular weight of 476.34 g/mol . This compound is known for its unique structure, which includes a phosphonium ion paired with a tetrafluoroborate anion. It is primarily used in research settings and has various applications in chemistry and related fields.
Vorbereitungsmethoden
The synthesis of (2-Phenylinden-3-yl)dicyclohexylphosphonium BF4 typically involves the reaction of (2-Phenylinden-3-yl)dicyclohexylphosphine with tetrafluoroboric acid. The reaction conditions often include a solvent such as dichloromethane and may require a catalyst to facilitate the reaction . Industrial production methods are similar but are scaled up to accommodate larger quantities and may involve additional purification steps to ensure the compound’s purity.
Analyse Chemischer Reaktionen
(2-Phenylinden-3-yl)dicyclohexylphosphonium BF4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the phosphonium ion is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
(2-Phenylinden-3-yl)dicyclohexylphosphonium BF4 has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of (2-Phenylinden-3-yl)dicyclohexylphosphonium BF4 involves its interaction with molecular targets such as enzymes and receptors. The phosphonium ion can interact with negatively charged sites on proteins, affecting their function and activity. This interaction can lead to changes in cellular pathways and processes, which are the basis for its potential biological and therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
(2-Phenylinden-3-yl)dicyclohexylphosphonium BF4 can be compared with other similar compounds, such as:
Triphenylphosphonium salts: These compounds have a similar phosphonium ion but with different substituents, leading to variations in their chemical and biological properties.
Tetraphenylphosphonium salts: These salts have four phenyl groups attached to the phosphonium ion, which can affect their reactivity and applications.
Cyclohexylphosphonium salts: These compounds have cyclohexyl groups attached to the phosphonium ion, similar to this compound, but with different additional substituents.
The uniqueness of this compound lies in its specific structure, which combines the phenylindenyl and dicyclohexyl groups, providing distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C27H34BF4P |
|---|---|
Molekulargewicht |
476.3 g/mol |
IUPAC-Name |
dicyclohexyl-(2-phenyl-3H-inden-1-yl)phosphanium;tetrafluoroborate |
InChI |
InChI=1S/C27H33P.BF4/c1-4-12-21(13-5-1)26-20-22-14-10-11-19-25(22)27(26)28(23-15-6-2-7-16-23)24-17-8-3-9-18-24;2-1(3,4)5/h1,4-5,10-14,19,23-24H,2-3,6-9,15-18,20H2;/q;-1/p+1 |
InChI-Schlüssel |
MUPCFQYWJJGEBZ-UHFFFAOYSA-O |
Kanonische SMILES |
[B-](F)(F)(F)F.C1CCC(CC1)[PH+](C2CCCCC2)C3=C(CC4=CC=CC=C43)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B15123336.png)
![3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B15123343.png)

![9-methyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B15123364.png)
![1,1,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)vinyl)-1H-benzo[E]indolium perchlorate](/img/structure/B15123365.png)
![5-(Pyridin-4-yl)-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B15123371.png)

![(2E)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-phenylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-phenylindole;perchlorate](/img/structure/B15123382.png)
![4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine](/img/structure/B15123385.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B15123398.png)
![4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15123401.png)

![4-[2-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15123411.png)
